N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide
Overview
Description
AZD6703 is a potent, selective and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14).
Scientific Research Applications
Inhibitor for Inflammatory Diseases
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide, also known as AZD6703, has been identified as a potent and selective inhibitor of p38α MAP kinase. This discovery is significant in the treatment of inflammatory diseases. The optimization of this compound was guided by X-ray crystallographic studies, showing a switch from DFG 'out' to DFG 'in' as the inhibitor size was reduced, improving its overall properties (Brown et al., 2012).
Synthesis for Antileukemic Agents
The compound is used as a key intermediate in the synthesis of antileukemic agents like imatinib. Its synthesis involves reactions with various chemicals, highlighting its role in developing significant therapeutic agents (Koroleva et al., 2011).
Application in Antimicrobial Study
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The studies indicate its potential as a base molecule for developing new antimicrobial agents (Patel & Patel, 2010).
Role in Anti-Tubercular and Antibacterial Agents
The compound has been modified to produce analogues with significant in vitro anti-tubercular and antibacterial activity. These analogues have been tested against various strains of bacteria and Mycobacterium tuberculosis, showing promising results (Suresh et al., 2014).
Potential Anti-Inflammatory Agent
Some derivatives of the compound have shown to possess significant anti-inflammatory activities, making them potential candidates for therapeutic use in conditions involving inflammation (Sultana et al., 2013).
Synthesis and Evaluation for Pharmacological Properties
The synthesis of novel derivatives and their evaluation for various pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities, underscore its versatility in drug development (Saravanan et al., 2012).
properties
CAS RN |
851845-37-9 |
---|---|
Product Name |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
Molecular Formula |
C24H27N5O2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30) |
InChI Key |
ZMAZXHICVRYLQN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZD6703 N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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